molecular formula C10H18N2O4 B555552 (R)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid CAS No. 274260-42-3

(R)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid

Cat. No. B555552
M. Wt: 230.26 g/mol
InChI Key: JMZPOGGPUVRZMI-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid” is a complex organic compound. It is an amino acid derivative, which means it contains an amino group (-NH2), a carboxylic acid group (-COOH), and an allyloxy carbonyl group (-(CH2=CH-CH2)-O-CO-) attached to the carbon skeleton . Amino acids are the basic building blocks of proteins and are the most important type of amino acid .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. The molecule contains an amino group bonded to a carbon atom, which is also bonded to a carboxylic acid group . The R group, or side chain, of this amino acid would contain the allyloxy carbonyl group .


Chemical Reactions Analysis

Amino acids can undergo numerous chemical reactions due to their various chemical functionalities . Two reactions of particular importance are the formation of a peptide bond and the oxidation of cysteine . The peptide bond forms when the carboxylic acid group of one amino acid reacts with the amine group of another . The carbonyl group in the molecule can react with strong nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its constituent groups. Amino acids have high melting points and are soluble in water due to the formation of zwitterions . The R groups of amino acids have distinct chemistries and can differ in their size, polarity, charge, and bonding potentials .

Scientific Research Applications

  • (S)-3-Allyloxycarbonylamino-2-(Fmoc-amino)propionic acid :

    • Application: This compound is an important organic intermediate used in the agrochemical, pharmaceutical and dyestuff field .
  • Amino-functionalized carbon nanomaterials :

    • Application: Amino groups are known for enhancing the dispersion, solubilization, and processability of materials, particularly carbon-based nanomaterials (CNMs). They unlock new strategies for the interaction between nanomaterials and other molecules .
    • Method: The introduction of amino groups in CNMs and the subsequent preparation of highly engineered ad hoc nanostructures for practical applications .
  • Straight-chain ω-amino-α,β-unsaturated carbonyl compounds :

    • Application: These compounds have been recognized as versatile organic synthons participating in various organocatalytic reactions for the creation of five- and six-membered saturated nitrogen-containing heterocycles .
    • Results: These compounds are important subunits in a broad range of naturally occurring compounds, biologically active molecules, and drugs .
  • Amino Acid R Groups :

    • Application: Each of the 20 amino acids commonly found in proteins has an R (reactive) group with its own distinctive chemistry. R groups differ in their size, polarity, charge and bonding potentials .
  • Structure and Stereochemistry of the Amino Acids :

    • Application: The structure of an amino acid allows it to act as both an acid and a base .
  • (S)-3-Allyloxycarbonylamino-2-(Fmoc-amino)propionic acid :
    • Application: This compound is an important organic intermediate used in the agrochemical, pharmaceutical and dyestuff field .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety measures should be taken when handling this compound to prevent exposure and potential harm .

Future Directions

The future directions for the study and use of this compound could include further exploration of its synthesis methods, investigation of its potential applications, and detailed study of its physical and chemical properties. It could also be interesting to explore its potential uses in the pharmaceutical, agrochemical, and dyestuff fields .

properties

IUPAC Name

(2R)-2-amino-6-(prop-2-enoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-2-7-16-10(15)12-6-4-3-5-8(11)9(13)14/h2,8H,1,3-7,11H2,(H,12,15)(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZPOGGPUVRZMI-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)NCCCC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426465
Record name H-D-Lys(Alloc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid

CAS RN

274260-42-3
Record name H-D-Lys(Alloc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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